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Cat. No.: B1679814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PSB-6426 has emerged as a significant pharmacological tool for the study of purinergic

signaling. Identified as the first potent and selective inhibitor of human nucleoside triphosphate

diphosphohydrolase-2 (NTPDase2), this small molecule provides a means to investigate the

specific roles of this ectoenzyme in various physiological and pathological processes. This

technical guide provides a comprehensive overview of the chemical structure, properties, and

biological activity of PSB-6426, including detailed experimental protocols and an examination

of its impact on cellular signaling pathways.

Chemical Structure and Properties
PSB-6426, also referred to as compound 19a in seminal literature, is a uridine-5'-carboxamide

derivative. Its development marked a key advancement in the specific modulation of NTPDase

activity.
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Property Value

IUPAC Name
5'-deoxy-5'-

[[(diethoxyphosphoryl)methyl]carbamoyl]uridine

CAS Number 958459-33-1

ChEMBL ID CHEMBL469212

Molecular Formula C₂₂H₂₉N₄O₁₀P

Molecular Weight 540.46 g/mol

SMILES
CCOP(=O)(OCC)CNC(=O)[C@H]1O--INVALID-

LINK--[C@H]1O">C@@Hn1ccc(=O)[nH]c1=O

Physical Description Solid powder

Storage Conditions Store at -20°C for long-term stability.[1]

Pharmacological Properties
PSB-6426 is a competitive inhibitor of human NTPDase2. Its selectivity for NTPDase2 over

other NTPDase isoforms is a crucial feature for its use in research.
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Parameter Value Species Notes

Target NTPDase2 Human

Also known as

ectonucleoside

triphosphate

diphosphohydrolase

2.

Mechanism of Action Competitive Inhibitor Human

PSB-6426 competes

with the natural

substrate (ATP) for

binding to the active

site of NTPDase2.[2]

[3][4]

Ki 8.2 µM Human

The inhibition constant

(Ki) indicates the

potency of the

inhibitor.[2][3][4]

Selectivity
Selective for

NTPDase2
Human

Shows significantly

lower or no activity

against other

NTPDases

(NTPDase1, 3, and 8)

and various P2Y

receptors (P2Y₂,

P2Y₄, and P2Y₆).[2][3]

Metabolic Stability High N/A

Described as

chemically and

metabolically stable.

[2][3][4]

Signaling Pathways
NTPDase2 plays a critical role in the regulation of purinergic signaling by hydrolyzing

extracellular ATP to ADP. By inhibiting NTPDase2, PSB-6426 modulates the concentration of

these signaling molecules, thereby affecting downstream receptor activation.
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Caption: Mechanism of action of PSB-6426 on the NTPDase2-mediated purinergic signaling

pathway.

Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for

the characterization of PSB-6426.

Synthesis of PSB-6426 (Compound 19a)
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The synthesis of PSB-6426 is a multi-step process starting from uridine. The key final step

involves the coupling of a phosphonate-containing amine with a uridine-5'-carboxylic acid

derivative.

General Synthesis Workflow for PSB-6426
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Caption: A simplified workflow for the synthesis of PSB-6426.

A detailed protocol can be found in the supporting information of Brunschweiger et al., J. Med.

Chem. 2008, 51, 15, 4518–4528.

NTPDase Inhibition Assay
The inhibitory activity of PSB-6426 on NTPDase2 is determined by measuring the formation of

ADP from ATP. A capillary electrophoresis (CE) based method is a sensitive and efficient way to

perform this assay.

Materials:

Recombinant human NTPDase2 (expressed in a suitable cell line like COS-7 or HEK293)

ATP (substrate)

PSB-6426 (inhibitor)

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂)

Capillary electrophoresis system with UV detection

Procedure:

Prepare solutions of ATP and PSB-6426 at various concentrations in the reaction buffer.

In a microcentrifuge tube, combine the NTPDase2 enzyme preparation with the PSB-6426
solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

Initiate the enzymatic reaction by adding the ATP solution.

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

Terminate the reaction by heat inactivation or addition of a stop solution (e.g., EDTA).

Analyze the reaction mixture by capillary electrophoresis to separate and quantify the

amount of ADP produced.
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Calculate the percentage of inhibition by comparing the amount of ADP formed in the

presence and absence of PSB-6426.

Determine the IC₅₀ and Ki values by plotting the inhibition data against the inhibitor

concentration.

A detailed in-capillary enzymatic microreaction protocol has been described for NTPDase

inhibitor analysis, which is a highly efficient method.[4][5][6]
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NTPDase Inhibition Assay Workflow
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Caption: Workflow for determining the inhibitory activity of PSB-6426 on NTPDase2.

Metabolic Stability Assay
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The metabolic stability of PSB-6426 can be assessed using liver microsomes to predict its in

vivo half-life.

Materials:

PSB-6426

Human liver microsomes

NADPH regenerating system (or NADPH)

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

Acetonitrile (for reaction termination)

LC-MS/MS system for analysis

Procedure:

Prepare a solution of PSB-6426 in the phosphate buffer.

In a microplate or microcentrifuge tubes, combine the liver microsomes and the PSB-6426
solution.

Pre-warm the mixture to 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture

and terminate the reaction by adding cold acetonitrile.

Centrifuge the samples to precipitate the proteins.

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of PSB-6426.

Plot the natural logarithm of the percentage of remaining PSB-6426 against time to

determine the degradation rate constant and the in vitro half-life.
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Metabolic Stability Assay Workflow
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Caption: Workflow for assessing the metabolic stability of PSB-6426.
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Conclusion
PSB-6426 is an invaluable tool for researchers investigating the intricacies of purinergic

signaling. Its potency and selectivity for NTPDase2 allow for the precise dissection of this

enzyme's role in health and disease. The data and protocols presented in this guide are

intended to facilitate the effective use of PSB-6426 in the laboratory, ultimately contributing to a

deeper understanding of ectonucleotidase function and the development of novel therapeutic

strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679814?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

